Tridecane, 1-bromo-7-(methoxymethoxy)-
Description
Tridecane, 1-bromo-7-(methoxymethoxy)- (C₁₃H₂₇BrO₂), is a brominated alkane derivative with a methoxymethoxy (-OCH₂OCH₃) substituent at the seventh carbon. This compound combines a long hydrocarbon chain with functional groups that confer unique physicochemical properties. Though direct synthesis or application data for this compound are absent in the provided evidence, inferences can be drawn from structurally related molecules in the literature .
Properties
CAS No. |
189246-53-5 |
|---|---|
Molecular Formula |
C15H31BrO2 |
Molecular Weight |
323.31 g/mol |
IUPAC Name |
1-bromo-7-(methoxymethoxy)tridecane |
InChI |
InChI=1S/C15H31BrO2/c1-3-4-5-8-11-15(18-14-17-2)12-9-6-7-10-13-16/h15H,3-14H2,1-2H3 |
InChI Key |
WUKMZRWCPXLUMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCBr)OCOC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tridecane, 1-bromo-7-(methoxymethoxy)- typically involves the bromination of tridecane followed by the introduction of the methoxymethoxy group. The reaction conditions for bromination usually require a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The methoxymethoxy group can be introduced using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine .
Chemical Reactions Analysis
Tridecane, 1-bromo-7-(methoxymethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form tridecane by using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
Tridecane, 1-bromo-7-(methoxymethoxy)- is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tridecane, 1-bromo-7-(methoxymethoxy)- involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxymethoxy group can undergo oxidation or reduction. These interactions can lead to the formation of various products that exert specific effects on biological or chemical systems .
Comparison with Similar Compounds
Structural Analogues
Tridecane (C₁₃H₂₈)
- Structure : A straight-chain alkane without substituents.
- Properties: Nonpolar, hydrophobic, and primarily used as a solvent or in hydrocarbon mixtures. In Cichorium cornigera extracts, tridecane is a major constituent in petroleum ether fractions (11.85–16.2%) .
- Comparison : The addition of bromine and methoxymethoxy groups in the target compound increases molecular weight (237.09 vs. 184.36 g/mol for tridecane) and polarity, altering solubility and reactivity.
1-Bromotridecane (C₁₃H₂₇Br)
- Structure : A brominated alkane with a terminal Br atom.
- Properties : Acts as an alkylating agent in organic synthesis. Similar bromoalkanes are intermediates in quaternary ammonium compound synthesis, as seen in .
1-Bromo-7-methoxyNaphthalene (C₁₁H₉BrO)
- Structure : Bromine and methoxy groups on a naphthalene ring .
- Properties : Aromatic systems with substituents influencing electronic distribution. Used in cross-coupling reactions.
- Comparison : While structurally distinct (aromatic vs. aliphatic), both compounds feature bromine and ether groups. The aliphatic chain in the target compound may confer higher flexibility and lower melting points compared to rigid aromatic systems.
6-Methoxymethoxy-7-trifluoromethyl-1,3-benzodioxole-5-carbaldehyde (C₁₁H₉F₃O₅)
- Structure : Methoxymethoxy and trifluoromethyl groups on a benzodioxole ring .
- Properties : Enhanced lipophilicity and stability due to the trifluoromethyl group.
- Comparison : The methoxymethoxy group in both compounds serves as a protective moiety, but the benzodioxole framework in this analogue offers π-conjugation absent in the aliphatic target compound.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Polarity | Likely Solubility |
|---|---|---|---|---|---|
| Tridecane | C₁₃H₂₈ | 184.36 | None | Nonpolar | Insoluble in water |
| 1-Bromotridecane | C₁₃H₂₇Br | 237.09 | Bromine | Low polarity | Soluble in organic solvents |
| 1-Bromo-7-(methoxymethoxy)-tridecane | C₁₃H₂₇BrO₂ | 279.19 | Br, -OCH₂OCH₃ | Moderate | Partial solubility in polar solvents |
| 1-Bromo-7-methoxyNaphthalene | C₁₁H₉BrO | 237.09 | Br, methoxy (aromatic) | Moderate | Soluble in DCM, ether |
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